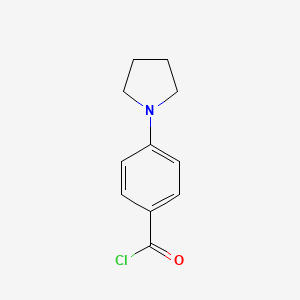

4-(Pyrrolidin-1-yl)benzoyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

679809-11-1 |

|---|---|

Molecular Formula |

C11H12ClNO |

Molecular Weight |

209.67 g/mol |

IUPAC Name |

4-pyrrolidin-1-ylbenzoyl chloride |

InChI |

InChI=1S/C11H12ClNO/c12-11(14)9-3-5-10(6-4-9)13-7-1-2-8-13/h3-6H,1-2,7-8H2 |

InChI Key |

SUSRTAJMCHLIMG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)C(=O)Cl |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 4 Pyrrolidin 1 Yl Benzoyl Chloride

Electrophilic Acylation Processes

4-(Pyrrolidin-1-yl)benzoyl chloride is a derivative of benzoyl chloride and, as an acyl chloride, serves as a potent electrophile in acylation reactions. The carbonyl carbon is rendered highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the carbonyl oxygen. chemguide.co.uk This reactivity is central to its role in organic synthesis, particularly in the formation of amides and esters through nucleophilic acyl substitution.

The general mechanism for electrophilic acylation with an acyl chloride like this compound involves a two-stage nucleophilic addition-elimination process. chemguide.co.uklibretexts.org Initially, a nucleophile attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge. chemguide.co.uk Subsequently, the carbonyl double bond reforms, and the chloride ion, being a good leaving group, is eliminated, resulting in the acylated product. chemguide.co.uklibretexts.org

Acylation of Amines and Amide Formation

The reaction between this compound and amines is a robust method for forming amide bonds. The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride.

Both primary and secondary amines readily react with this compound to yield N-substituted amides. libretexts.orgchemguide.co.uk The reaction with a primary amine (R-NH₂) results in a secondary amide, while a secondary amine (R₂NH), such as pyrrolidine (B122466) itself, yields a tertiary amide. hud.ac.uk

The reaction proceeds via the nucleophilic addition-elimination mechanism. The lone pair of electrons on the amine's nitrogen atom initiates the attack on the carbonyl carbon. chemguide.co.uklibretexts.org This is followed by the elimination of a chloride ion and a proton from the nitrogen, typically facilitated by a base, to form the stable amide product and a hydrochloride salt. libretexts.orgchemguide.co.uk For instance, the reaction of an acyl chloride with ethylamine (B1201723) produces N-ethylethanamide and ethylammonium (B1618946) chloride. libretexts.org

Studies on the acylation of pyrrolidines with substituted benzoyl chlorides are well-documented. nih.gov For example, the reaction of 4-fluorobenzoyl chloride with pyrrolidine in the presence of triethylamine (B128534) yields (4-fluorophenyl)(pyrrolidin-1-yl)methanone. hud.ac.uk Similarly, this compound would react with a primary amine like benzylamine (B48309) to form N-benzyl-4-(pyrrolidin-1-yl)benzamide.

Table 1: Examples of Amide Formation with Acyl Chlorides

| Acyl Chloride | Amine | Base | Product | Yield | Reference |

| 4-Fluorobenzoyl chloride | Pyrrolidine | Triethylamine | (4-Fluorophenyl)(pyrrolidin-1-yl)methanone | 98% | hud.ac.uk |

| 4-Fluorobenzoyl chloride | Aniline | Triethylamine | N-(4-fluorophenyl)benzamide | 92% | hud.ac.uk |

| 4-Fluorobenzoyl chloride | Benzylamine | Triethylamine | N-benzyl-4-fluorobenzamide | 95% | hud.ac.uk |

| Ethanoyl chloride | Phenylamine | - | N-phenylethanamide | - | libretexts.org |

Note: This table presents examples with analogous acyl chlorides to illustrate the general reaction.

Tertiary amines that lack N-H bonds, such as pyridine (B92270) and triethylamine, play a crucial dual role in acylation reactions. umich.edu They are incapable of being acylated themselves, which allows them to function as catalysts and bases. umich.edu

Firstly, the tertiary amine acts as a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction. chemguide.co.uk This is critical because if left in the reaction mixture, the acidic HCl would protonate the starting amine, forming an ammonium (B1175870) salt. This salt is no longer nucleophilic and would halt the acylation reaction. libretexts.org

Secondly, many tertiary amines, particularly pyridine and its derivatives like 4-dimethylaminopyridine (B28879) (DMAP), can act as nucleophilic catalysts. umich.eduresearchgate.net The tertiary amine attacks the acyl chloride to form a highly reactive acylammonium salt intermediate. umich.eduresearchgate.net This intermediate is an even more potent acylating agent than the original acyl chloride because it has a positively charged leaving group, making it more susceptible to attack by the primary or secondary amine. umich.edu The tertiary amine is subsequently regenerated, allowing it to continue the catalytic cycle. The use of diisopropylethylamine as a base has also been shown to be effective, eliminating side reactions in certain acylations. researchgate.net

Achieving selective acylation when a molecule contains multiple amine groups, such as in diamino acids like lysine (B10760008), presents a challenge. The direct use of highly reactive acylating agents like this compound can lead to a mixture of products, including di-substituted derivatives and unreacted starting material. google.com Research has shown that the acyl chloride route is not inherently specific for a particular amino group, such as the terminal amino group over the alpha-amino group in lysine. google.com

However, specificity can be achieved by carefully controlling the reaction conditions. The pH of the reaction medium is a critical factor. google.com Differences in the basicity of the various amino groups can be exploited. For instance, at a specific pH, one amino group may be protonated and thus non-nucleophilic, while another remains as a free base, available for acylation. google.com Selective acylation of the side chain amino group of lysine has been achieved using p-nitrophenyl esters at a high pH, a mechanism that relies on the difference in basicities between the ε- and α-amino groups. google.com While direct acylation with acyl chlorides is less selective, the choice of base and solvent system can influence the outcome. The use of sterically hindered bases like diisopropylethylamine can sometimes improve selectivity by minimizing side reactions. researchgate.net

Acylation of Alcohols and Esterification

This compound can also react with alcohols and phenols to form the corresponding esters. This reaction is another example of nucleophilic acyl substitution, with the alcohol's oxygen atom acting as the nucleophile.

The reaction of an acyl chloride with an alcohol is generally a rapid and often exothermic process that produces an ester and hydrogen chloride. chemguide.co.uk The mechanism is analogous to that of amide formation: the nucleophilic oxygen of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion to yield the ester. masterorganicchemistry.com

R-COCl + R'-OH → R-COOR' + HCl

To drive the reaction to completion, a base such as pyridine or triethylamine is typically added to scavenge the HCl byproduct. chemguide.co.uk In the case of less reactive phenols, it is often advantageous to first convert the phenol (B47542) to its more nucleophilic phenoxide salt by treating it with a base like sodium hydroxide. chemguide.co.uk

A well-known method for esterification using a substituted benzoyl chloride is the Yamaguchi esterification. In this procedure, a carboxylic acid is first treated with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a tertiary amine to form a mixed anhydride (B1165640). This highly reactive anhydride is then treated with an alcohol, often in the presence of a nucleophilic catalyst like DMAP, to form the desired ester in high yield. rsc.orgresearchgate.net Mechanistic studies suggest that during this process, a symmetric aliphatic anhydride may be produced in situ, which then reacts with the alcohol. researchgate.net It has been demonstrated that simpler, unhindered benzoyl chlorides can also be effective in some instances, depending on the substrates. rsc.orgresearchgate.net

Catalytic Promotion of Acylation (e.g., by TMEDA, DMAP)

The acylation reactions of this compound can be significantly enhanced through the use of nucleophilic catalysts such as N,N,N',N'-tetramethylethylenediamine (TMEDA) and 4-dimethylaminopyridine (DMAP). These catalysts operate by a common principle of forming a more reactive acylating intermediate.

In the case of DMAP, a widely used and highly effective catalyst for acylation reactions, the mechanism involves the initial reaction of DMAP with the acyl chloride. This step forms a reactive N-acylpyridinium salt. This intermediate is significantly more susceptible to nucleophilic attack than the original acyl chloride. The enhanced reactivity stems from the positive charge on the pyridine nitrogen, which makes the acyl carbon more electrophilic. Subsequent reaction with a nucleophile, such as an alcohol or an amine, proceeds at a much faster rate. The catalyst, DMAP, is then regenerated, allowing it to participate in further catalytic cycles. This catalytic cycle is a well-established mechanism for a variety of acylation reactions. osti.gov

| Catalyst | Role in Acylation |

| TMEDA | Promotes acylation through the formation of a reactive intermediate. |

| DMAP | Forms a highly reactive N-acylpyridinium salt, accelerating nucleophilic attack. osti.gov |

Enantioselective Kinetic Resolution of Alcohols

Kinetic resolution is a powerful strategy for separating enantiomers of a racemic mixture, and acylating agents are frequently employed in this context. While specific studies detailing the use of this compound for the enantioselective kinetic resolution of alcohols are not prevalent in the provided search results, the principle is well-established with other acylating agents and catalysts. nih.govnih.gov This process relies on the differential rate of reaction of a chiral catalyst or reagent with the two enantiomers of a racemic alcohol.

In a typical non-enzymatic kinetic resolution, a chiral acyl transfer catalyst is used. nih.gov These catalysts, often complex organic molecules, can differentiate between the enantiomers of the alcohol, leading to the preferential acylation of one over the other. This results in a mixture of an acylated alcohol and the unreacted, enantiomerically enriched alcohol, which can then be separated. nih.gov The effectiveness of such a resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers. High selectivity factors are desirable for efficient separation.

Enzymes, particularly lipases, are also extensively used for the kinetic resolution of racemic alcohols through enantioselective esterification. mdpi.com The enzyme's chiral active site accommodates one enantiomer of the alcohol more readily, leading to its selective acylation. mdpi.com

Acylation of Heterocyclic Systems

The reactivity of this compound extends to the acylation of various heterocyclic compounds, leading to the formation of N-acylated or C-acylated products depending on the substrate and reaction conditions.

The reaction of acyl chlorides with pyrroline (B1223166) derivatives can lead to the formation of N-acylated products. For instance, the reaction of benzoyl chloride with pyrrolidine, a saturated analog of pyrroline, readily yields N-benzoylpyrrolidine. chegg.com This reaction is a standard amide formation where the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. The reaction typically proceeds with the elimination of hydrogen chloride, which is often scavenged by a base.

Computational and experimental studies on the reaction of substituted 3-hydroxy-3-pyrroline-2-ones with amines have shown that the reaction conditions, such as the solvent and the presence of an acid or base, can significantly influence the outcome and yield of the reaction. beilstein-journals.org

The acylation of pyrimidine (B1678525) derivatives can be complex due to the presence of multiple nitrogen atoms with varying nucleophilicity. The reaction of benzoyl chloride with pyrimidine derivatives can lead to acylation at a ring nitrogen or at an exocyclic amino group, if present. researchgate.net For example, the synthesis of novel pyridylpyrazol amide derivatives containing pyrimidine motifs has been achieved through the reaction of a pyrazole (B372694) carboxylic acid chloride with an amino-pyrimidine derivative. nih.gov In this case, the exocyclic amino group of the pyrimidine ring acts as the nucleophile.

The synthesis of 5-benzoyl-4,6-diphenyl-1,2,3,4-tetrahydro-2-thioxopyrimidine has been reported, indicating that the pyrimidine ring system can be constructed with a benzoyl substituent at the C5 position. scilit.com Further reactions of this compound with various reagents demonstrate the rich chemistry of acylated pyrimidine systems. scilit.com

The acylation of pyrrolidin-2-ylidenemalononitrile with benzoyl chloride results in the formation of 2-(1-benzoylpyrrolidin-2-ylidene)malononitrile. researchgate.net In this reaction, the nitrogen atom of the pyrrolidine ring is acylated. The resulting N-acylated product serves as a versatile starting material for the synthesis of other heterocyclic systems, such as γ-aminopropylpyrazoles and pyrimidines, through recyclization reactions. researchgate.net These transformations involve the reaction of the acylated intermediate with nucleophiles like hydrazine, leading to ring opening of the pyrrolidine ring and subsequent cyclization to form new heterocyclic structures. researchgate.net

Mechanistic Investigations of Acyl Chloride Reactions

Mechanistic investigations into the reactions of acyl chlorides, including those with structures analogous to this compound, provide fundamental insights into their reactivity. Studies on the aminolysis of benzoyl chloride catalyzed by 4-dimethylaminopyridine (DMAP) have elucidated the role of the N-acylpyridinium salt intermediate. osti.gov The nature of this intermediate and its state of aggregation in solution are crucial in determining the reaction mechanism and kinetics. osti.gov In low-polarity aprotic solvents, the formation of ion pairs and larger aggregates of the acylpyridinium salt with the departing chloride ion can influence its reactivity towards the nucleophile. osti.gov

The reactivity of the pyrrolidine moiety itself is also a subject of study. The five-membered pyrrolidine ring is a common scaffold in medicinal chemistry, and its conformational flexibility can influence the biological activity of molecules containing this ring system. nih.gov

Role of Electrophilicity and Leaving Group Ability

The reactivity of this compound in nucleophilic acyl substitution reactions is a balance between the electrophilicity of the carbonyl carbon and the ability of the chloride to act as a leaving group.

Electrophilicity: The carbonyl carbon in this compound is inherently electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon. However, the presence of the pyrrolidinyl group at the para position of the benzene (B151609) ring plays a crucial role in modulating this electrophilicity. The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons that can be delocalized into the aromatic ring through resonance. This electron-donating effect increases the electron density of the benzoyl system, including the carbonyl carbon.

This increased electron density makes the carbonyl carbon less electrophilic compared to unsubstituted benzoyl chloride or benzoyl chlorides with electron-withdrawing substituents. The reduced electrophilicity, in turn, decreases the reactivity of the compound towards nucleophiles. This effect can be quantitatively understood through the principles of the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzoic acid derivatives. wikipedia.orgoxfordreference.com Electron-donating groups, such as a pyrrolidinyl group, have negative sigma (σ) values, which correlate with a decrease in the rate of reactions that are favored by electron withdrawal from the reaction center. oxfordreference.com

The infrared (IR) stretching frequency of the carbonyl group (C=O) can provide an indication of its electrophilicity. Generally, a lower carbonyl stretching frequency corresponds to a weaker and less electrophilic carbonyl bond. For benzoyl chloride, the C=O stretching vibration typically appears around 1775 cm⁻¹. pg.edu.pl Due to the electron-donating nature of the pyrrolidinyl group, it is expected that the C=O stretching frequency for this compound would be lower than that of unsubstituted benzoyl chloride, reflecting the reduced double-bond character and electrophilicity of the carbonyl group. oregonstate.edu

Leaving Group Ability: The chloride ion is an excellent leaving group because it is the conjugate base of a strong acid, hydrochloric acid (HCl). msudenver.edu Its ability to stabilize the negative charge after departing from the tetrahedral intermediate is a key driving force for the completion of the nucleophilic acyl substitution reaction. The stability of the chloride anion makes the cleavage of the carbon-chlorine bond favorable. wikipedia.org In the context of the reactivity ladder of carboxylic acid derivatives, acyl chlorides are positioned at the top due to the superior leaving group ability of the chloride ion compared to other potential leaving groups like carboxylates (from anhydrides), alkoxides (from esters), or amides. msudenver.edu

The general mechanism for nucleophilic acyl substitution proceeds via a two-step addition-elimination pathway. pg.edu.plrsc.org The first step involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. pg.edu.plrsc.org The second step is the elimination of the leaving group, in this case, the chloride ion, and the reformation of the carbon-oxygen double bond. pg.edu.plrsc.org

Proposed Reaction Intermediates

The primary reaction intermediate in the reactions of this compound with nucleophiles is a tetrahedral intermediate. pg.edu.plrsc.org This transient species is formed when the nucleophile attacks the carbonyl carbon, causing the rehybridization of the carbon atom from sp² to sp³.

Formation and Structure of the Tetrahedral Intermediate: In a typical reaction, for instance, with an amine nucleophile, the nitrogen atom of the amine attacks the carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate where the original trigonal planar geometry around the carbonyl carbon is transformed into a tetrahedral arrangement. oxfordreference.compg.edu.pl This intermediate possesses a negatively charged oxygen atom (an alkoxide) and the original substituents of the acyl chloride (the 4-pyrrolidinylphenyl group and the chlorine atom) along with the newly attached nucleophile.

Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is not the final product and rapidly collapses to a more stable species. This collapse involves the reformation of the carbon-oxygen double bond, which is energetically favorable. As the double bond reforms, one of the substituents on the tetrahedral carbon must be expelled as a leaving group. Given that the chloride ion is a significantly better leaving group than the other substituents (the aryl group or the newly added nucleophile), it is the species that is eliminated. msudenver.edu This elimination step results in the final substituted product, typically an amide if the nucleophile was an amine, and regenerates the carbonyl functionality. msudenver.edupsu.edu

Nucleophilic Attack: A nucleophile adds to the carbonyl carbon of this compound.

Formation of Tetrahedral Intermediate: A short-lived tetrahedral intermediate is formed.

Elimination of Leaving Group: The intermediate collapses, expelling the chloride ion and forming the final product.

Applications in Advanced Organic Synthesis

Construction of Complex Molecular Architectures and Scaffolds

The reactivity of the acyl chloride group is central to the utility of 4-(Pyrrolidin-1-yl)benzoyl chloride in constructing sophisticated molecular frameworks. It readily participates in nucleophilic acyl substitution reactions with a variety of nucleophiles, including amines, alcohols, and carbanions, enabling the formation of amides, esters, and ketones, respectively.

The reaction of this compound with primary or secondary amines is a direct and efficient method for the synthesis of N-substituted benzamides. This transformation, known as Schotten-Baumann reaction, typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct. The resulting amide bond is a common and stable functional group found in many biologically active compounds and pharmaceutical agents.

The synthesis of amides from acyl chlorides and amines is a well-established and highly efficient process. researchgate.net This method is often preferred due to the high reactivity of the acyl chloride, which allows the reaction to proceed under mild conditions, thus minimizing side reactions and racemization. researchgate.net For instance, the reaction of various acid chlorides with amines like pyrrolidine (B122466), aniline, and benzylamine (B48309) in the presence of a base such as triethylamine (B128534) affords the desired amides in good yields. hud.ac.uk While products derived from primary amines can often be precipitated from the reaction mixture, those from secondary amines, such as pyrrolidine, may require purification by column chromatography. hud.ac.uk

Table 1: Examples of Amide Synthesis using Acyl Chlorides and Various Amines

| Acyl Chloride | Amine | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Fluorobenzoyl chloride | Pyrrolidine | Triethylamine | (4-Fluorophenyl)(pyrrolidin-1-yl)methanone | Good | hud.ac.uk |

| 4-Fluorobenzoyl chloride | Aniline | Triethylamine | N-(4-Fluorophenyl)benzamide | Good | hud.ac.uk |

| 4-Fluorobenzoyl chloride | Benzylamine | Triethylamine | N-Benzyl-4-fluorobenzamide | Good | hud.ac.uk |

Note: The table is illustrative of general amide synthesis from acyl chlorides and includes an in situ generation method for comparison.

This compound is a key precursor for synthesizing diaryl ketones through Friedel-Crafts acylation. In this electrophilic aromatic substitution reaction, the benzoyl chloride, activated by a Lewis acid catalyst like aluminum chloride, acylates an electron-rich aromatic ring. This leads to the formation of a new carbon-carbon bond and the creation of a (4-(pyrrolidin-1-yl)phenyl)methanone scaffold. This structural motif is present in various compounds investigated for biological activity. For example, phenyl-(4-pyrrolidin-1-ylphenyl)methanone is a known chemical entity that can be synthesized via this route. nih.gov

The general synthesis of analogous ketones often involves the Friedel-Crafts acylation of a substituted aryl precursor with a suitable valeroyl chloride to produce the initial ketone, which can then be further modified. drugs.ie

Table 2: Representative Synthesis of a Functionalized Methanone

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

The pyrrolidine ring is a significant heterocyclic scaffold found in numerous medicinal and biologically active molecules. researchgate.net The synthesis of complex molecules often starts from existing pyrrolidine-containing precursors like proline or 4-hydroxyproline. mdpi.com this compound can be used to introduce the 4-(pyrrolidin-1-yl)benzoyl moiety into other molecules that may already contain a pyrrolidine ring, thereby creating more complex structures. For instance, it can be reacted with the amino group of a proline derivative or another pyrrolidine-containing fragment to form a new amide linkage.

Furthermore, synthetic strategies can involve the formation of the pyrrolidine ring itself as a key step. researchgate.netmdpi.com While not directly forming a new pyrrolidine, the use of this compound allows for the functionalization of precursors that can later undergo cyclization to form pyrrolidine-based systems or be integrated into larger macrocyclic structures. nih.gov For example, a bifunctional molecule could be acylated with this compound at one end, with the other end participating in a cyclization reaction to form a new pyrrolidine ring.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to degrade specific target proteins within cells. diva-portal.orgnih.gov A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. nih.govfrontiersin.org The formation of an amide bond is a common strategy for attaching these linkers to the protein-binding and E3 ligase-binding moieties. frontiersin.org

By analogy to other acyl chlorides used in PROTAC synthesis, this compound is a suitable candidate for incorporation into linker design. nih.govgoogle.com The reactive acyl chloride can readily form a stable amide bond with an amine-functionalized protein-of-interest (POI) ligand or E3 ligase ligand. The pyrrolidinophenyl part of the molecule would then become an integral part of the linker structure. The choice of linker is crucial as it influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for successful protein degradation. acs.org The synthesis of PROTACs often involves coupling carboxylic acids (which can be generated from their acyl chloride counterparts) with amine-containing fragments using peptide coupling reagents like HATU. diva-portal.org

Utilization in Material Science

The reactivity of acyl chlorides makes them valuable for modifying the surfaces and bulk properties of various materials, particularly polymers.

Acyl chlorides can be employed in various polymer modification strategies. One common application is the functionalization of polymers with hydroxyl (-OH) end groups, such as those produced by the ring-opening polymerization of cyclic esters. nih.gov The acyl chloride can react with these terminal hydroxyl groups in an acylation reaction to introduce a specific end-cap. nih.gov Using this compound in this manner would introduce the pyrrolidinobenzoyl group onto the polymer chain terminus.

This strategy can be used to alter the surface properties of materials, such as amorphous carbon substrates, by first functionalizing the surface to create carboxylic acid groups and then converting them to acyl chlorides for subsequent reactions. nih.gov These acyl chloride-modified surfaces can then react with a variety of nucleophiles to attach different molecules. nih.gov Furthermore, acyl chlorides are key monomers in condensation polymerization reactions. They can react with diamines to form polyamides or with diols to form polyesters, incorporating the benzoyl moiety directly into the polymer backbone. researchgate.netresearchgate.net This allows for the synthesis of new polymers with tailored properties influenced by the incorporated 4-(pyrrolidin-1-yl)benzoyl units.

The performed searches did not yield any detailed research findings, data, or examples of this particular compound being utilized as a monomer or precursor for the synthesis of functional materials such as polymers, electroactive materials, or other advanced organic materials. The search results consistently referred to a structurally different compound, 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride, or provided general information on related chemical classes, which falls outside the strict scope of the requested article.

Therefore, the section on the "Development of Functional Materials" focusing solely on this compound cannot be generated based on the currently available scientific literature.

Applications in Analytical Chemistry

Derivatization Strategies for Enhanced Analysis

Derivatization with benzoyl chloride reagents is a robust method for improving the analysis of a wide range of compounds, particularly those containing primary and secondary amines, phenols, and thiols. nih.govdaneshyari.com The reaction, typically a base-catalyzed Schotten-Baumann reaction, is fast and efficient, converting polar analytes into less polar, more readily analyzable derivatives. nsf.gov

A primary advantage of using benzoyl chloride-based derivatization is the significant enhancement of detection sensitivity in Liquid Chromatography-Mass Spectrometry (LC-MS/MS). aliyuncs.com Many small, polar metabolites, such as neurochemicals and amino acids, exhibit poor retention on common reversed-phase (RP) chromatography columns and can suffer from low ionization efficiency in the mass spectrometer's source. nih.govchromatographyonline.com

Derivatization with a benzoyl group addresses these challenges in several ways:

Increased Hydrophobicity : The addition of the benzoyl moiety increases the hydrophobicity of polar analytes, leading to better retention on RP-HPLC columns. This improved retention helps separate the analytes from the solvent front and reduces ion suppression effects from the sample matrix. nih.govdaneshyari.com

Enhanced Ionization : The benzoyl group provides a readily ionizable site, which can significantly boost the signal intensity in positive-ion electrospray ionization (ESI). The pyrrolidinyl group in 4-(pyrrolidin-1-yl)benzoyl chloride is specifically intended to provide a site of protonation, further stabilizing the positive charge and enhancing the MS response.

Predictable Fragmentation : The resulting benzoyl derivatives often produce a common, characteristic product ion (m/z 105 for the benzoyl group) upon collision-induced dissociation (CID). This allows for the use of sensitive and specific scanning modes like multiple reaction monitoring (MRM) or precursor ion scanning to detect a wide array of derivatized compounds in a single analysis. chromatographyonline.com

Research on the parent compound, benzoyl chloride, has demonstrated dramatic increases in sensitivity, with some reports citing up to a 1,000-fold improvement for certain analytes. nih.govdaneshyari.com Studies on lipid analysis have also shown that benzoylation can increase sensitivity by 2- to 10-fold for most lipid classes and over 100-fold for monoacylglycerols. nih.gov This derivatization also enables the detection of fatty acids in positive ion mode, which avoids the need for polarity switching during the analysis. nih.gov

Table 1: Improvement in Limits of Detection (LOD) for Various Compound Classes after Benzoyl Chloride Derivatization

This table is based on data from studies using the parent derivatizing agent, benzoyl chloride, and illustrates the expected performance improvements.

| Compound Class | Analyte Example | Improvement Factor | Reference LOD (nmol/mL) |

| Monoacylglycerols | - | >100-fold | 0.9 - 1.0 |

| Sphingoid Bases | - | 6.5-fold | 0.2 |

| Diacylglycerols | - | 3-fold | 0.9 |

| Neurochemicals | Various | Up to 1,000-fold | < 0.01 (10 nM) |

| Data sourced from multiple studies. nih.govnih.gov |

The stability of analyte derivatives is crucial for reliable and reproducible quantitative analysis, especially in high-throughput settings where samples may be stored before analysis. Benzoylated products are chemically robust and show excellent stability. chromatographyonline.com

Research has shown that derivatives formed using benzoyl chloride are stable for extended periods. For instance, benzoylated standards and internal standards have been reported to be stable for up to six months when stored at -80 °C. daneshyari.com One study confirmed the stability of benzoylated lipid derivatives over a one-month period and through five freeze/thaw cycles, demonstrating the robustness of the method for routine laboratory use. nih.gov This stability ensures that the integrity of the sample is maintained from preparation to analysis, minimizing variability and improving the accuracy of quantitative results. The derivatization reaction itself is also favorable because it is fast, typically requiring less than a minute at room temperature to proceed to completion. chromatographyonline.com

While the primary application of benzoyl chloride and its derivatives like this compound is to enhance mass spectrometric detection, the benzoyl scaffold can be modified to create fluorescent labeling reagents. For a reagent to be fluorescent, its structure must contain a fluorophore—a molecular component that can absorb light at a specific wavelength and re-emit it at a longer wavelength.

The basic benzoyl chloride structure is not inherently fluorescent. However, derivatives such as 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) are specifically designed as fluorescent labeling reagents. medchemexpress.com These reagents react with amines and phenols in the same way as other benzoyl chlorides, but the resulting derivative contains the highly fluorescent diphenylimidazole group. This allows for highly sensitive detection using HPLC systems equipped with a fluorescence detector (HPLC-FLD). medchemexpress.comtcichemicals.com The detection limits for derivatives of DIB-Cl can be in the femtomole range (e.g., 0.6 to 5.2 fmol), offering an alternative and sometimes more accessible method than LC-MS for quantitative analysis. tcichemicals.com

Applications in Targeted Metabolomics

Targeted metabolomics aims to accurately measure a defined set of known metabolites, often to study specific biochemical pathways or identify biomarkers. Derivatization with benzoyl chloride-type reagents is exceptionally well-suited for these applications. nih.gov It allows for the simultaneous analysis of a diverse group of metabolites that would otherwise require multiple analytical methods due to their varying polarities and chemical properties. nih.govdaneshyari.com

By derivatizing a complex biological sample (e.g., plasma, cerebrospinal fluid, or tissue homogenate), a wide range of metabolites—including amino acids, catecholamines, indoleamines, polyamines, and organic acids—can be analyzed in a single LC-MS/MS run. nih.govnih.govnih.gov This "widely targeted" approach combines the quantitative rigor of targeted analysis with broader metabolite coverage.

A key advantage in metabolomics is the ability to generate stable isotope-labeled internal standards (SIL-IS). By using an isotopically labeled derivatizing agent, such as ¹³C₆-benzoyl chloride, a corresponding labeled internal standard can be created for every single analyte in the sample. nih.govnsf.govnih.gov This strategy corrects for variations in sample preparation, derivatization efficiency, and matrix effects, leading to highly accurate and precise quantification across a large number of analytes. A method using benzoyl chloride derivatization has been successfully developed for the analysis of 70 different neurochemicals, demonstrating its power and versatility in complex biological matrices. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a powerful computational method used to investigate the electronic structure and properties of molecules. However, specific DFT studies on 4-(Pyrrolidin-1-yl)benzoyl chloride are not found in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This type of analysis is crucial for understanding a molecule's reactivity and its electronic excitation properties.

Analysis of Reactivity Descriptors and Noncovalent Interactions

No literature is available on the analysis of reactivity descriptors (such as chemical potential, hardness, and electrophilicity index) or noncovalent interactions for this compound derived from DFT calculations. These studies would be valuable for predicting the compound's behavior in chemical reactions and its interactions with other molecules.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in understanding the dynamic behavior of molecules and their interaction mechanisms. However, dedicated studies of this nature for this compound are absent from the scientific literature.

Elucidation of Reaction Mechanisms

There are no available molecular modeling studies that elucidate the reaction mechanisms involving this compound. Such simulations could provide a step-by-step understanding of how this compound engages in chemical transformations.

Prediction of Molecular Interactions and Conformational Analysis

Specific predictions of molecular interactions and detailed conformational analysis of this compound through molecular modeling and dynamics simulations have not been published. These investigations would be key to understanding how the molecule might interact with biological targets or other chemical species and to explore its conformational landscape.

Pharmacophore Modeling and Ligand-Target Binding Prediction (for related systems)mdpi.com

While specific pharmacophore models for this compound are not extensively documented in publicly available research, the principles of pharmacophore modeling and ligand-target binding prediction can be effectively illustrated by examining structurally related systems. These systems often share key chemical features, such as the pyrrolidine (B122466) ring and the substituted benzoyl moiety, which are crucial for molecular recognition by biological targets. Computational studies on these related compounds provide valuable insights into the potential interactions and biological activities that could be anticipated for this compound and its derivatives.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a response. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable groups. nih.govresearchgate.net Ligand-based pharmacophore models are developed by aligning a set of known active molecules and extracting their common features, whereas structure-based models are derived from the crystallographic structure of a ligand-protein complex. nih.govnih.gov

Pharmacophore Models for Pyrrolidine-Containing Compounds:

The pyrrolidine scaffold is a prevalent feature in a multitude of biologically active molecules, prized for its three-dimensional character which allows for efficient exploration of pharmacophore space. nih.gov Its non-planar, puckered conformation can be influenced by substituents, thereby affecting the spatial orientation of pharmacophoric features and influencing binding to target proteins. nih.gov

Studies on pyrrolidine derivatives as inhibitors of various enzymes, such as kinases and proteases, have led to the development of specific pharmacophore models. For instance, in the development of inhibitors for p90 ribosomal S6 protein kinase-2 (RSK2), a recognized anticancer target, pharmacophore models were generated based on a series of pteridinone-, pyrimidine-, purine-, and pyrrolopyrimidine-based compounds, some of which could conceptually incorporate a pyrrolidinyl group as a key substituent. figshare.com These models help to rationalize the structure-activity relationships (SAR) and guide the design of more potent inhibitors. figshare.com

A study on dipeptidyl peptidase 8 (DPP8) inhibitors, which included pyrrolidine and isoindoline (B1297411) derivatives, utilized a combination of 3D-QSAR, pharmacophore modeling, and molecular docking to elucidate key interaction patterns. nih.gov The developed pharmacophore models highlighted the critical role of specific amino acid residues in the active site for inhibitor binding. nih.gov

Ligand-Target Binding Predictions for Related Systems:

Ligand-target binding prediction, often accomplished through molecular docking simulations, aims to forecast the binding mode and affinity of a small molecule within the active site of a target protein. This computational technique is instrumental in virtual screening and lead optimization.

For example, in the context of developing new benzamide (B126) derivatives as multi-targeted compounds for Alzheimer's disease, molecular docking studies were performed to predict their binding affinities to acetylcholinesterase (AChE) and beta-secretase 1 (BACE1). nih.gov These studies revealed that certain benzamide derivatives exhibited binding affinities comparable to known reference ligands. nih.gov Such analyses often identify key interactions, like hydrogen bonds and pi-pi stacking, that are crucial for potent inhibition.

Similarly, research on benzoylpiperidine fragments, which are structurally analogous to the pyrrolidinyl benzoyl core, has demonstrated their role as privileged structures in medicinal chemistry. mdpi.com Docking studies of diarylsulfide benzoylpiperidine-based MAGL inhibitors have shown that substituents on the benzoyl ring can occupy a hydrophobic pocket within the enzyme, enhancing binding affinity. mdpi.com

The following interactive tables summarize findings from computational studies on related systems, showcasing the types of data generated through pharmacophore modeling and ligand-target binding predictions.

Table 1: Examples of Pharmacophore Features for Related Compound Classes

| Compound Class/Target | Hydrogen Bond Acceptors (HBA) | Hydrogen Bond Donors (HBD) | Hydrophobic Features (H) | Aromatic Rings (AR) | Reference |

| RSK2 Kinase Inhibitors | Present | Present | Present | Present | figshare.com |

| DPP8 Inhibitors | Present | Not specified | Present | Not specified | nih.gov |

| EGFR/VEGFR2 Inhibitors | 2 | 1 | 1 | 3 | rsc.org |

| TGR5 Agonists | Present | Present | Present | Present | researchgate.net |

Table 2: Predicted Binding Affinities of Related Compounds from Molecular Docking Studies

| Compound/Derivative | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Reference |

| Benzamide Derivative JW4 | Acetylcholinesterase (AChE) | -11.2 | nih.gov |

| Benzamide Derivative JW7 | Acetylcholinesterase (AChE) | -10.8 | nih.gov |

| Benzamide Derivative JW8 | Acetylcholinesterase (AChE) | -11.2 | nih.gov |

| Donepezil (Reference) | Acetylcholinesterase (AChE) | -11.6 | nih.gov |

| Verubecestat (Reference) | Beta-secretase 1 (BACE1) | -8.9 | nih.gov |

| N-(4-bromo-3-methylphenyl)-2-methyl-3-nitrobenzamide | PfDHODH | Not specified (lower than reference) |

These examples underscore the utility of computational methods in modern drug discovery and chemical biology. By applying similar pharmacophore modeling and ligand-target binding prediction strategies to this compound and its analogs, researchers can generate hypotheses about their potential biological targets, predict their binding modes, and guide the synthesis of new derivatives with optimized activity.

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of acyl chlorides often involves chlorinating agents like thionyl chloride or oxalyl chloride, which are hazardous and produce significant waste. symbchem.comacs.org A major future trend is the development of "green" and sustainable methods for producing 4-(Pyrrolidin-1-yl)benzoyl chloride. This aligns with the broader principles of green chemistry, which aim to reduce the environmental impact of chemical processes. symbchem.com

Research efforts are likely to focus on several key areas:

Alternative Chlorinating Agents: Exploring less hazardous and more environmentally benign chlorinating agents to replace traditional reagents.

Catalytic Processes: Developing catalytic methods that can generate the acyl chloride from the corresponding carboxylic acid with high efficiency and selectivity, minimizing the need for stoichiometric reagents.

Bio-based Feedstocks: Investigating the potential for synthesizing the pyrrolidine (B122466) or benzoyl portions of the molecule from renewable, bio-based starting materials, contributing to a circular economy. researchgate.net

By focusing on these areas, chemists can develop manufacturing processes for this compound that are not only more environmentally friendly but also potentially more cost-effective and safer. ontosight.ai

Exploration of Novel Catalytic Systems for Acylation

Acylation reactions, particularly Friedel-Crafts acylation, are primary applications for this compound. The development of novel catalytic systems for these reactions is a significant area of ongoing research. Traditional catalysts, such as aluminum chloride, are often required in stoichiometric amounts and can generate considerable waste.

Future research will likely explore:

Heterogeneous Catalysts: The use of solid-supported catalysts that can be easily recovered and recycled, simplifying product purification and reducing waste.

Lewis Acid Systems: Investigating new and more efficient Lewis acid catalysts. For instance, novel systems like antimony(V) chloride-lithium perchlorate (B79767) have been shown to be effective for Friedel-Crafts acylation and could be adapted for use with this compound. epa.gov

Transition Metal Catalysis: Exploring the use of transition metals, such as nickel, to catalyze acylation reactions under milder conditions. acs.org

Organocatalysis: The use of small organic molecules as catalysts, which can offer high selectivity and are often more environmentally benign than metal-based catalysts.

The discovery of new catalytic systems will enable more efficient and selective syntheses of derivative compounds, expanding the utility of this compound in creating complex molecular architectures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern technologies like flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing. These approaches offer significant advantages over traditional batch processing, including improved safety, consistency, and scalability. beilstein-journals.orgmdpi.com

Key advancements in this area include:

Continuous Flow Synthesis: The synthesis of acyl chlorides and their subsequent reactions can be performed in continuous flow reactors. acs.orgacs.orgresearchgate.net This method allows for precise control over reaction parameters such as temperature and reaction time, often leading to higher yields and purity. vapourtec.com The use of flow chemistry is particularly advantageous for handling highly reactive and potentially hazardous compounds like acyl chlorides, as it minimizes the volume of such materials present at any given time. acs.orgacs.org

Automated Platforms: Automated synthesis platforms can be used to rapidly screen different reaction conditions and synthesize libraries of derivatives from this compound. nih.govbeilstein-journals.org This high-throughput approach can accelerate the discovery of new molecules with desired biological or material properties.

Process Analytical Technology (PAT): The integration of real-time monitoring tools, such as ReactIR, into flow systems allows for the precise tracking of reaction progress, enabling optimization and ensuring consistent product quality. vapourtec.comoup.com

By embracing these technologies, the production of compounds derived from this compound can become more efficient, reliable, and scalable, facilitating a smoother transition from laboratory research to industrial production. mdpi.com

Advanced Computational Design of Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can be used to design new derivatives with specific, tailored properties.

Future research will leverage computational tools for:

Predicting Reactivity: Using methods like Density Functional Theory (DFT) to model the electronic structure of this compound and its potential derivatives. beilstein-journals.org This allows for the prediction of their reactivity in various chemical transformations, guiding experimental work.

Designing for Specificity: Computationally designing derivatives that are optimized for interaction with a specific biological target, such as an enzyme or receptor. This is a cornerstone of modern drug discovery.

Virtual Screening: Creating virtual libraries of derivatives and computationally screening them for desired properties, such as binding affinity or specific electronic characteristics. This can significantly narrow down the number of candidate molecules that need to be synthesized and tested in the lab.

Mechanism Elucidation: Studying the reaction mechanisms of processes involving this compound to gain a deeper understanding of the factors that control selectivity and yield, which can inform the design of improved synthetic procedures. beilstein-journals.orgresearchgate.net

The synergy between computational design and experimental synthesis will accelerate the development of novel compounds derived from this compound with precisely controlled functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.